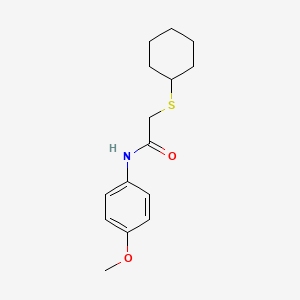
5-(3-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-2-furamide, also known as CMF, is a synthetic compound that has been studied for its potential use in scientific research. CMF is a furan derivative and is a member of the class of compounds known as amides.
Mécanisme D'action
The exact mechanism of action of 5-(3-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-2-furamide is not fully understood. However, it has been reported to act as an inhibitor of acetylcholinesterase, which is an enzyme that breaks down acetylcholine in the brain. Acetylcholine is a neurotransmitter that is involved in learning and memory. By inhibiting acetylcholinesterase, 5-(3-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-2-furamide may increase the levels of acetylcholine in the brain, which may improve cognitive function.
Biochemical and Physiological Effects:
5-(3-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-2-furamide has been shown to have several biochemical and physiological effects. It has been reported to have antioxidant activity, which may protect cells from oxidative stress. 5-(3-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-2-furamide has also been shown to have anti-inflammatory activity, which may reduce inflammation in the body. In addition, 5-(3-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-2-furamide has been reported to have anxiolytic and sedative effects, which may make it useful in the treatment of anxiety and insomnia.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(3-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-2-furamide in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. 5-(3-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-2-furamide is also stable and has a long shelf life, which makes it easy to store and transport. However, one limitation of using 5-(3-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-2-furamide in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Orientations Futures
There are several potential future directions for the study of 5-(3-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-2-furamide. One direction is to further investigate its potential use as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in the treatment of other neurological disorders, such as epilepsy and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of 5-(3-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-2-furamide and its potential side effects.
Méthodes De Synthèse
The synthesis of 5-(3-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-2-furamide involves the reaction of 3-chloro-2-methylphenyl isocyanate with 4-methoxyaniline in the presence of a base. The resulting intermediate is then reacted with furan-2-carboxylic acid to give 5-(3-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-2-furamide. The synthesis of 5-(3-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-2-furamide has been reported in several research articles, and the yield of 5-(3-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-2-furamide is reported to be moderate to high.
Applications De Recherche Scientifique
5-(3-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-2-furamide has been studied for its potential use in scientific research. It has been reported to have anticancer, antidiabetic, and anticonvulsant activities. 5-(3-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-2-furamide has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease. The compound has been shown to have a neuroprotective effect in animal models of these diseases.
Propriétés
IUPAC Name |
5-(3-chloro-2-methylphenyl)-N-(4-methoxyphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c1-12-15(4-3-5-16(12)20)17-10-11-18(24-17)19(22)21-13-6-8-14(23-2)9-7-13/h3-11H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZDFVGKIVJXAKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=CC=C(O2)C(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-chloro-2-methylphenyl)-N-(4-methoxyphenyl)furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}thieno[3,2-d]pyrimidine](/img/structure/B5631489.png)

![N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5631510.png)

![N-(3-acetylphenyl)-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5631523.png)
![2-[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5631530.png)
![4-(1-ethyl-1H-imidazol-2-yl)-1-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]piperidine](/img/structure/B5631537.png)
![N,N-dimethyl-2-({[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]amino}methyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5631544.png)
![(3aR*,9bR*)-2-[3-(3,5-dimethylisoxazol-4-yl)propanoyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5631555.png)
![2-{4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrazine](/img/structure/B5631570.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5631576.png)
![3-(1,3-benzodioxol-5-yl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5631578.png)
![N-[(3-ethyl-5-isoxazolyl)methyl]-2-(2-isopropyl-1H-imidazol-1-yl)-N-methylpropanamide](/img/structure/B5631584.png)
![4-(methyl{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}amino)pyrimidine-5-carboxylic acid](/img/structure/B5631590.png)